molecular formula C14H20N2O4 B11765605 tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate

Cat. No.: B11765605
M. Wt: 280.32 g/mol
InChI Key: OFGMPFWGOXBITD-UHFFFAOYSA-N
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Description

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C14H20N2O4 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the azetidine ring through cyclization reactions, followed by the introduction of the tert-butyl ester group and the methoxypyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and energy consumption, is also considered in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxypyridine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-hydroxy-3-methylpiperidine-1-carboxylate
  • tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the methoxypyridine moiety and the azetidine ring distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

tert-butyl 3-hydroxy-3-(3-methoxypyridin-2-yl)azetidine-1-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-13(2,3)20-12(17)16-8-14(18,9-16)11-10(19-4)6-5-7-15-11/h5-7,18H,8-9H2,1-4H3

InChI Key

OFGMPFWGOXBITD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C2=C(C=CC=N2)OC)O

Origin of Product

United States

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